molecular formula C21H20ClNO5 B11383481 N-(2-chlorobenzyl)-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-(2-chlorobenzyl)-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11383481
M. Wt: 401.8 g/mol
InChI Key: GXZHPUIEROLGST-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chlorophenyl group, a dimethoxy-substituted chromen-2-one core, and an acetamide linkage. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.

    Introduction of the Dimethoxy and Methyl Groups: The dimethoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.

    Formation of the Acetamide Linkage: The acetamide linkage can be formed by reacting the chromen-2-one derivative with 2-chlorobenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-Chlorophenyl)methyl]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound may have potential therapeutic applications and can be investigated for its pharmacological effects and mechanisms of action.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Signal Transduction Pathways: Influencing key signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

N-[(2-Chlorophenyl)methyl]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can be compared with other similar compounds, such as:

    Coumarin Derivatives: These compounds share the chromen-2-one core and have diverse biological activities.

    Benzylamine Derivatives: Compounds with a benzylamine moiety that exhibit various pharmacological properties.

    Acetamide Derivatives: Compounds containing the acetamide linkage that are used in medicinal chemistry.

The uniqueness of N-[(2-chlorophenyl)methyl]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C21H20ClNO5

Molecular Weight

401.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C21H20ClNO5/c1-12-15(10-19(24)23-11-13-6-4-5-7-16(13)22)21(25)28-18-9-14(26-2)8-17(27-3)20(12)18/h4-9H,10-11H2,1-3H3,(H,23,24)

InChI Key

GXZHPUIEROLGST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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